molecular formula C11H11N3O2S3 B13321145 N-(4-methoxyphenyl)-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

N-(4-methoxyphenyl)-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

Cat. No.: B13321145
M. Wt: 313.4 g/mol
InChI Key: CLGYZVKDWKISNW-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a 1,3,4-thiadiazole derivative characterized by a 4-methoxyphenyl acetamide backbone linked to a thiadiazole ring via a disulfide bridge. Its synthesis involves the direct amidation of 4-methoxyphenylacetic acid with 5-amino-1,3,4-thiadiazole-2-thiol using EDC (N-Ethyl-N-dimethylaminopropyl carbodiimide) and HOBt (Hydroxybenzotriazole) as coupling agents . The compound’s structure combines hydrophobic (4-methoxyphenyl) and reactive (thiadiazole-sulfanyl) domains, making it a candidate for diverse biological applications, including anticancer and antimicrobial activities.

Properties

Molecular Formula

C11H11N3O2S3

Molecular Weight

313.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]acetamide

InChI

InChI=1S/C11H11N3O2S3/c1-16-8-4-2-7(3-5-8)12-9(15)6-18-11-14-13-10(17)19-11/h2-5H,6H2,1H3,(H,12,15)(H,13,17)

InChI Key

CLGYZVKDWKISNW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NNC(=S)S2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide typically involves the reaction of 4-methoxyaniline with a thiadiazole derivative under specific conditions. The reaction may require the use of a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize efficiency and minimize waste, ensuring a cost-effective production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.

    Substitution: The methoxy group or the thiadiazole ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

While comprehensive data tables and well-documented case studies for "N-(4-methoxyphenyl)-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide" are not available within the provided search results, information regarding similar compounds and their applications can be extrapolated. Here's what can be gathered:

Core Structure and Class

  • The compound falls under the classification of thiadiazole derivatives .
  • Thiadiazoles are a class of heterocyclic compounds containing sulfur and nitrogen atoms in their structure.
  • Thiadiazole derivatives are known for a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

Similar Compounds: Structures and Activities

  • N-(5-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(N-methylmethanesulfonamido)acetamide:
    • This compound exhibited potent anti-Helicobacter pylori activity.
    • It has been studied for its cytotoxic properties against various cancer cell lines, indicating its relevance in cancer research and drug development.
    • It has shown significant activity against human cancer cell lines such as lung and skin cancers.
  • N-(4-methoxyphenyl)-2-[(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide:
    • Molecular formula: C12H13N3O2S3
    • Molecular weight: 327.5 g/mol
  • N-(4-methoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide:
    • Molecular formula: C12H13N3O2S2
    • Molecular weight: 295.4 g/mol

Potential Applications (Inferred from Similar Compounds)

  • Medicinal Chemistry: Due to the presence of the thiadiazole core, the compound may have potential applications in medicinal chemistry.
  • Antimicrobial agent: Potential antimicrobial applications, given that similar compounds exhibit antimicrobial effects.
  • Anti-inflammatory agent: Due to the presence of the thiadiazole core, it may act as an anti-inflammatory agent.
  • Cancer Research: The compound may be relevant in cancer research and drug development due to the cytotoxic properties of similar compounds against various cancer cell lines.
  • Drug development: Relevant data indicates that the compound's properties make it suitable for further development in medicinal chemistry applications.

Reactivity and Mechanisms

  • The chemical reactivity of N-(5-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(N-methylmethanesulfonamido)acetamide can be explored through various mechanisms, which are crucial for modifying the compound to enhance its efficacy or reduce toxicity.
  • The mechanism of action for N-(5-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(N-methylmethanesulfonamido)acetamide primarily involves interaction with specific biological targets within cancer cells.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The compound’s activity and solubility are influenced by substituents on the thiadiazole ring and the aryl/heteroaryl acetamide moiety. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparison
Compound ID/Name Substituents (Thiadiazole/Acetamide) Yield (%) Melting Point (°C) Key Features
Target Compound 4-methoxyphenyl, -SH/-S- N/A N/A EDC/HOBt synthesis
5e 4-chlorobenzyl, isopropylphenoxy 74 132–134 Higher hydrophobicity
5f methylthio, isopropylphenoxy 79 158–160 Moderate yield
3 (Ev6) 4-nitrophenylamino, -SH/-S- N/A N/A Akt inhibition (92.36%)
6f (Ev17) 4-chlorophenyl oxadiazole N/A N/A Potent antimicrobial activity

Key Observations :

  • Electron-Donating vs.
  • Sulfur Linkages : The disulfide (-S-S-) bridge in the target compound may enhance redox-mediated interactions, whereas analogs like 5f (methylthio) prioritize stability .

Key Findings :

  • Anticancer Potential: While the target compound lacks direct activity data, analogs like 38-40 (quinazoline sulfonyl derivatives) show IC50 values <10 μM against multiple cancer cell lines, suggesting that substituent bulkiness (e.g., morpholinyl/piperidinyl) improves efficacy .
  • Neuroprotective and Antiglioma Effects : The benzothiazole-thiadiazole hybrid N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-... (Ev11) demonstrates 100% anticonvulsant activity, highlighting the role of methoxyphenyl groups in CNS targeting .

Toxicity and Selectivity

  • Low Toxicity : The target compound’s 4-methoxyphenyl group may reduce cytotoxicity compared to 6g and 6j (Ev17), which show high hemolytic activity due to nitro/chloro substituents .
  • Selectivity : Analog 3 (Ev6) achieves 86–92% Akt inhibition with minimal off-target effects, underscoring the importance of nitro groups in kinase selectivity .

Biological Activity

N-(4-methoxyphenyl)-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a complex organic compound notable for its diverse biological activities. This article delves into the compound's biological properties, synthesis methods, and relevant case studies that highlight its potential applications in pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C11H11N3O2S3C_{11}H_{11}N_{3}O_{2}S_{3} with a molecular weight of approximately 313.42 g/mol. Its structure features a thiadiazole moiety and an acetamide group, which are critical for its biological activity. The unique combination of these functional groups contributes to the compound's reactivity and interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits significant antimicrobial , anticancer , and antioxidant properties:

  • Antimicrobial Activity : Thiadiazole derivatives are known for their broad-spectrum antimicrobial effects. Studies have shown that this compound demonstrates effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria .
  • Anticancer Properties : The compound has been evaluated for its cytotoxic effects on cancer cell lines. For instance, it has shown promising antiproliferative activity against A549 lung carcinoma cells and MCF7 breast cancer cells, indicating its potential as an anticancer agent . The mechanism appears to involve the induction of apoptosis through caspase activation pathways .
  • Antioxidant Effects : The antioxidant activity of thiadiazole derivatives has been documented, suggesting that this compound may help mitigate oxidative stress in biological systems .

Synthesis Methods

The synthesis of this compound typically involves several synthetic steps:

  • Formation of Thiadiazole Ring : This is achieved through cyclization reactions involving thiosemicarbazides and appropriate reagents.
  • Acetamide Formation : Subsequent reactions introduce the acetamide functionality at the appropriate position on the thiadiazole ring.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

StudyObjectiveFindings
Antimicrobial EvaluationDemonstrated significant antibacterial activity against E. coli and S. aureus using disc diffusion methods.
Cytotoxicity AssessmentShowed effective inhibition of cell proliferation in A549 and MCF7 cells with IC50 values lower than standard chemotherapeutics.
Antioxidant ActivityIndicated strong free radical scavenging ability compared to standard antioxidants.

Q & A

Q. Basic Research Focus

  • FT-IR : Key peaks include N–H stretch (~3305 cm⁻¹), C=O (1678 cm⁻¹), and aromatic C=C (1438–1593 cm⁻¹) .
  • ¹H/¹³C NMR :
    • Methoxyphenyl protons resonate as a doublet at δ 6.8–7.2 ppm.
    • Thiadiazole-linked –S–CH₂–CO– appears as a singlet at δ 4.2–4.5 ppm .
    • Carbonyl (C=O) signals at ~168–170 ppm in ¹³C NMR .
  • Mass spectrometry (ESI-MS) : Molecular ion [M+H]⁺ matches theoretical molecular weight (e.g., ~340–380 g/mol for similar analogs) .

How can crystallographic data for this compound be refined using SHELX software, and what challenges arise?

Q. Advanced Research Focus

  • SHELXL refinement :
    • Import .hkl data from single-crystal XRD.
    • Use L.S. commands for least-squares refinement, adjusting thermal parameters (Uᵢₛₒ) for non-H atoms.
    • Apply TWIN/BASF commands for twinned crystals .
  • Challenges :
    • Disordered sulfanyl groups require PART/SUMP restraints.
    • High thermal motion in methoxyphenyl rings may necessitate ISOR constraints .

How do structural modifications influence the compound’s anticancer activity?

Q. Advanced Research Focus

  • Thiadiazole ring substitutions : Replacing 5-sulfanyl with methyl/phenyl groups enhances lipophilicity and cytotoxicity (e.g., IC₅₀ values <10 µM in MCF-7 cells) .
  • Acetamide chain variations : Introducing quinazoline-sulfonyl groups (e.g., as in compound 38 ) improves DNA intercalation.
  • Methodology :
    • MTT assays (48–72 hr exposure) to screen against cancer cell lines (e.g., HCT-116, MCF-7) .
    • Docking studies (AutoDock Vina) to predict binding to LOX or BChE enzymes .

How can researchers resolve contradictions in reported biological activity data?

Q. Advanced Research Focus

  • Assay standardization :
    • Use consistent cell lines (e.g., ATCC-validated MCF-7) and controls (doxorubicin for cytotoxicity) .
    • Normalize solvent effects (DMSO ≤0.1% v/v).
  • Purity verification : Contaminants (e.g., unreacted thiols) may skew results; re-purify via column chromatography (silica gel, ethyl acetate/hexane) .
  • Mechanistic studies :
    • ROS detection (DCFH-DA assay) to confirm apoptosis pathways .
    • Western blotting for Bax/Bcl-2 ratios .

What enzymatic assays are suitable for evaluating its inhibitory potential?

Q. Basic Research Focus

  • Lipoxygenase (LOX) inhibition :
    • Monitor linoleic acid oxidation at 234 nm (IC₅₀ calculation via GraphPad Prism) .
  • α-Glucosidase inhibition :
    • Use p-nitrophenyl-α-D-glucopyranoside substrate; measure absorbance at 405 nm .
  • Butyrylcholinesterase (BChE) :
    • Ellman’s method with DTNB reagent; IC₅₀ values <50 µM suggest therapeutic potential .

How can computational modeling optimize its pharmacokinetic properties?

Q. Advanced Research Focus

  • ADMET prediction :
    • SwissADME for logP (target: 2–3) and BBB permeability .
  • Metabolic stability :
    • CYP3A4/2D6 docking (Glide SP) to identify vulnerable sites .
  • Solubility enhancement :
    • Introduce polar groups (e.g., –OH or –SO₃H) while maintaining logD <3 .

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